4-Quinolin-3-ylsulfonyl-1-oxa-4-azaspiro[5.6]dodecane

Catalog No.
S7062052
CAS No.
M.F
C19H24N2O3S
M. Wt
360.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Quinolin-3-ylsulfonyl-1-oxa-4-azaspiro[5.6]dodec...

Product Name

4-Quinolin-3-ylsulfonyl-1-oxa-4-azaspiro[5.6]dodecane

IUPAC Name

4-quinolin-3-ylsulfonyl-1-oxa-4-azaspiro[5.6]dodecane

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C19H24N2O3S/c22-25(23,17-13-16-7-3-4-8-18(16)20-14-17)21-11-12-24-19(15-21)9-5-1-2-6-10-19/h3-4,7-8,13-14H,1-2,5-6,9-12,15H2

InChI Key

TULJZIYTGXCBMT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)CN(CCO2)S(=O)(=O)C3=CC4=CC=CC=C4N=C3
4-Quinolin-3-ylsulfonyl-1-oxa-4-azaspiro[5.6]dodecane (QSOX) is a spirocyclic organic compound that belongs to the class of oxaspiro compounds. It is a synthetic compound that was first introduced by Daniel L. J. Clive and his colleagues in 1985 during an investigation of the cycloaddition reaction of 2-azidocycloalkanones. QSOX has a molecular formula of C19H24N2O3S and a molecular weight of 368.47 g/mol.
QSOX is a yellow crystalline powder with a melting point of 189°C. It has a solubility of about 1 mg/mL in water and is soluble in most polar solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). QSOX is relatively stable at room temperature and pressure and is not sensitive to light and air. However, it is sensitive to moisture and should be stored in a dry and cool place.
The chemical structure of QSOX consists of a bicyclic quinoline group, a sulfonyl group, and a spirocyclic oxa-azaspiro backbone. The quinoline group provides QSOX with the ability to bind to various proteins and enzymes, while the sulfonyl group enhances its water solubility and stability. The spirocyclic oxa-azaspiro backbone is responsible for the unique stereochemical properties of QSOX.
The synthesis of QSOX can be achieved through various chemical reactions such as the cycloaddition reaction of 2-azidocycloalkanones with sulfonamides, the Diels-Alder reaction of quinolines with cyclohexenone, and the [3+2] cycloaddition reaction of azides with cyclopropenes. The choice of synthesis method depends on the availability of starting materials, reaction conditions, and desired stereochemistry.
The characterization of QSOX can be carried out using various analytical techniques such as NMR spectroscopy, mass spectrometry, X-ray crystallography, and elemental analysis. These techniques provide information about the purity, structure, and properties of QSOX, which are essential for its use in scientific experiments.
The analytical methods used to determine the concentration of QSOX in a sample include high-performance liquid chromatography (HPLC), gas chromatography (GC), and spectrophotometry. HPLC is the most commonly used method and provides high sensitivity and accuracy.
QSOX has been shown to exhibit various biological properties such as anticancer, antitumor, and antimicrobial activities. It has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. QSOX has also been found to be effective against a range of bacterial, fungal, and viral pathogens.
The toxicity and safety of QSOX in scientific experiments depend on the dose, route of administration, and animal model used. Acute toxicity studies have shown that QSOX has low toxicity and is well-tolerated at doses up to 2000 mg/kg body weight in rats. However, chronic toxicity studies are required to determine the long-term effects of QSOX on various organs and systems.
QSOX has a broad range of applications in scientific experiments, such as protein purification, enzyme inhibition, and drug discovery. It has been reported to bind to various proteins and enzymes, providing a useful tool to study their structure and function. QSOX has also been found to inhibit the activity of membrane-bound enzymes such as Na+/K+-ATPase and ATP synthase, making it a potential therapeutic agent for various diseases.
The current state of research on QSOX is focused on its biological activities and potential therapeutic applications. Studies are underway to investigate its mechanism of action, pharmacokinetics, and toxicity in vivo. Moreover, efforts are being made to develop QSOX-based drugs and therapies for various diseases such as cancer, bacterial infections, and cardiovascular diseases.
The potential implications of QSOX in various fields of research and industry are significant. In the pharmaceutical industry, QSOX can be used as a tool for drug discovery and lead optimization. In the agricultural industry, it can be used as a fungicide and antiviral agent. In the food industry, it can be used as a preservative and flavor enhancer. Moreover, QSOX can be used in various analytical and diagnostic applications, such as biosensors and immunoassays.
Despite the potential applications of QSOX, there are some limitations that need to be addressed in future research. Firstly, more studies are required to investigate its toxicity and safety in vivo, particularly in chronic exposure scenarios. Secondly, the development of QSOX-based drugs and therapies will require significant research and development efforts to optimize their pharmacokinetics and efficacy. Moreover, the synthesis of QSOX is relatively challenging and may require modifications to improve its yield and scalability. Thus, future research should focus on addressing these limitations and exploring new applications of QSOX in various fields of research and industry.
1. Development of QSOX-based drugs for the treatment of bacterial infections and viral diseases.
2. Investigation of QSOX’s potential as a tool for neuroprotection and neuroregeneration.
3. Development of QSOX-based biosensors and immunoassays for various diagnostic applications.
4. Optimization of the synthesis of QSOX to improve its yield and scalability.
5. Investigation of QSOX’s potential as a preservative and flavor enhancer in the food industry.
6. Development of QSOX-based antifungal agents for use in agriculture.
7. Investigation of QSOX’s potential as a wound-healing agent.
8. Exploration of the potential of QSOX in nanotechnology and material sciences.
9. Development of QSOX-based therapeutic agents for the treatment of cardiovascular diseases.
10. Investigation of the potential of QSOX as a tool for studying protein-protein interactions and enzymatic activity.

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Exact Mass

360.15076381 g/mol

Monoisotopic Mass

360.15076381 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-26-2023

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